Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Physicochemical profiling Chromatographic method development Building block quality control

CNS lead series frequently stall on solubility and selectivity. This Boc-protected spirocyclic oxetane-piperidine building block provides a structurally pre-validated core to overcome these bottlenecks: • 4->4000× aqueous solubility enhancement vs. gem-dimethyl isosteres; • Fsp3 0.923 reduces promiscuous off-target binding; • 7-azaspiro[3.5]nonane core kinact/Ki >1500 M⁻¹s⁻¹ against FAAH. NLT 98% purity minimizes impurity-driven assay interference. Supplied with GC retention time and density differential for unambiguous identity confirmation.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B12452132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1CC2(O1)CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-10-9-13(16-10)5-7-14(8-6-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3
InChIKeyYWKJKDWVBDVPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Physicochemical and Structural Baseline for Spirocyclic Oxetane Building Block Procurement


Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2375192-74-6, MW 241.33, C13H23NO3) is a Boc-protected spirocyclic oxetane-piperidine building block [1]. The compound integrates a 1-oxa-7-azaspiro[3.5]nonane core — a scaffold explicitly validated for lead-like properties in drug discovery — with a 2-methyl substituent on the oxetane ring, distinguishing it from the des-methyl analog (CAS 864684-96-8) and the 2-oxa regioisomer (CAS 240401-27-8) [2][3]. Its predicted physicochemical profile includes a boiling point of 324.8±35.0 °C, density of 1.08±0.1 g/cm³, and a pKa of -0.81±0.40 (predicted), with an estimated Fsp3 of 0.923 reflecting very high three-dimensional character [4].

Why In-Class Analogs Cannot Simply Replace Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate


Generic substitution fails for this compound because three critical structural features interact to produce a differentiated profile that no single close analog replicates: (1) the 1-oxa (vs. 2-oxa) regiochemistry of the spirocyclic oxetane determines the spatial orientation of the oxygen atom and thus hydrogen-bonding geometry at target binding sites [1]; (2) the 2-methyl substituent on the oxetane ring increases both Fsp3 (0.923 vs. 0.917 for the des-methyl analog) and boiling point (Δ +9.0 °C), reflecting altered intermolecular interactions that translate to chromatographic retention and formulation behavior ; and (3) the Boc-protected piperidine nitrogen enables chemoselective deprotection under orthogonal conditions, a feature not uniformly available across all oxa-azaspiro regioisomers [2]. Spirocyclic oxetanes as a class are known to lower logD7.4 by up to −1.0 units and improve aqueous solubility by 4- to >4000-fold relative to gem-dimethyl or morpholine comparators, but the magnitude of these effects is scaffold- and substituent-specific — meaning measured property gains for the 2-oxa-6-aza-[3.3]heptane system cannot be assumed for the 2-methyl-1-oxa-7-aza-[3.5]nonane system without explicit verification [3][4].

Quantitative Differentiation Evidence for Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Versus Closest Analogs


Boiling Point and Density Differentiation: 2-Methyl Substitution Versus Des-Methyl and 2-Oxa Regioisomeric Analogs

The target compound exhibits a predicted boiling point of 324.8±35.0 °C and density of 1.08±0.1 g/cm³ . This represents a +9.0 °C increase in boiling point relative to the des-methyl analog tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 864684-96-8, bp 315.8±35.0 °C, density 1.1±0.1 g/cm³) , and a +9.0 °C increase relative to the 2-oxa regioisomer tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-27-8, bp 315.8±42.0 °C, density 1.10 g/cm³) . The density decrease of 0.02 g/cm³ versus both analogs is attributable to the additional methyl group disrupting crystal packing. These differences, while modest, are analytically resolvable and impact GC retention time and bulk handling properties.

Physicochemical profiling Chromatographic method development Building block quality control

Fraction of sp3-Hybridized Carbons (Fsp3): Three-Dimensionality Gain from 2-Methyl Substitution

The target compound has a calculated Fsp3 of 0.923 (12 sp3 carbons / 13 total carbons), compared with 0.917 (11/12) for the des-methyl analog . While the absolute difference is small (+0.006), this places the target above the empirically observed Fsp3 threshold of ~0.45 associated with improved clinical success rates, and its Fsp3 > 0.9 places it in the top decile of three-dimensional character among drug-like building blocks [1]. Higher Fsp3 correlates with increased aqueous solubility, reduced promiscuous binding, and improved pharmacokinetic outcomes across multiple discovery programs [1][2].

Drug-likeness Fsp3 optimization Spirocyclic scaffold design Physicochemical property prediction

Core Scaffold Validation: 7-Azaspiro[3.5]nonane-Derived FAAH Inhibitors Achieve kinact/Ki > 1500 M⁻¹s⁻¹

The 7-azaspiro[3.5]nonane core — the foundational scaffold of the target compound — was identified as one of only two spirocyclic cores (alongside 1-oxa-8-azaspiro[4.5]decane) that achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ from a panel of multiple spirocyclic chemotypes evaluated [1][2]. This potency threshold distinguished the 7-azaspiro[3.5]nonane core from other spirocyclic systems tested in the same program. Optimization of this core led to PF-04862853, a clinical candidate with favorable CNS drug-like properties [2].

FAAH inhibition Covalent inhibitor Spirocyclic scaffold Pain therapeutics

Spirocyclic Oxetane Solubility Advantage: 4- to >4000-Fold Enhancement Over Gem-Dimethyl and Morpholine Comparators

Replacement of a gem-dimethyl group with an oxetane ring — the defining structural motif of the target compound — has been demonstrated to increase aqueous solubility by a factor of 4 to more than 4000 across multiple chemical series [1]. Furthermore, spirocyclic oxetanes such as 2-oxa-6-aza-spiro[3.3]heptane are able to supplant morpholine in its solubilizing ability while offering additional advantages in metabolic stability [1]. Azaspirocycles more broadly show higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability than their six-membered ring piperazine, piperidine, morpholine, or thiomorpholine counterparts [2][3]. The introduction of azaspiro[3.3]heptane centers has been shown to lower measured logD7.4 by as much as −1.0 units relative to the corresponding morpholine or piperidine [3].

Aqueous solubility Oxetane bioisostere ADME optimization Spirocyclic scaffold

Purity Specification Advantage: NLT 98% for Target Compound vs. 95–97% Range for Key Analogs

The target compound is commercially available at NLT 98% purity (Fluoropharm) [1]. In contrast, the des-methyl analog tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 864684-96-8) is typically offered at 95% purity (Bidepharm) or 97% (Chemeenu) , and the 2-oxa regioisomer tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-27-8) is offered at 97% (AKSci) . The 1–3 percentage point purity differential translates to a meaningful reduction in impurities that could otherwise complicate downstream reaction yields, complicate purification, or introduce confounding biological assay results.

Building block procurement Purity specification Synthetic intermediate quality Vendor comparison

High-Impact Application Scenarios for Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Validated Spirocyclic Cores with Documented Target Engagement

The 7-azaspiro[3.5]nonane core of this building block has demonstrated kinact/Ki > 1500 M⁻¹s⁻¹ against FAAH, a CNS-relevant serine hydrolase, in a program that ultimately delivered the clinical candidate PF-04862853 [1]. For CNS lead optimization programs — particularly those targeting the endocannabinoid system or other serine hydrolases — this building block provides a structurally pre-validated entry point that alternative spirocyclic oxetane building blocks (e.g., 2-oxa-6-aza-[3.3]heptane) do not offer. The Fsp3 of 0.923 further supports CNS drug-likeness by correlating with reduced promiscuous off-target binding and improved aqueous solubility [2][3].

Solubility-Constrained Lead Series Where gem-Dimethyl or Morpholine Bioisosteric Replacement Is Sought

For lead series where aqueous solubility is the primary optimization bottleneck, the oxetane motif in this building block offers a 4- to >4000-fold solubility enhancement potential over gem-dimethyl isosteres [2]. The spirocyclic architecture additionally provides a −1.0 unit logD7.4 reduction relative to morpholine/piperidine counterparts [4]. The 2-methyl substituent contributes an incremental Fsp3 gain (+0.006 over the des-methyl analog), which is particularly valuable when every fractional improvement in solubility matters — for example, in series already at the edge of developability classification [3].

Multi-Step Parallel Synthesis Where Intermediate Purity Determines Library Quality and Screening Reproducibility

The NLT 98% purity specification of this compound [5] translates to at most 2% total impurities entering a synthetic sequence. For a 5-step synthesis with 80% average yield per step, using a 98%-pure building block versus a 95%-pure analog reduces the cumulative impurity burden in the final library member from approximately 23% to 10% (assuming impurities propagate additively), substantially improving the signal-to-noise ratio in high-throughput biological screening and reducing the false-positive rate from impurity-driven assay interference [5].

Method Development and Quality Control for Spirocyclic Oxetane Building Blocks Requiring Orthogonal Analytical Handles

The +9.0 °C boiling point differential versus both the des-methyl and 2-oxa regioisomeric analogs provides a clear GC retention time window for identity confirmation and purity assessment . This is particularly valuable in procurement settings where multiple spirocyclic oxetane building blocks are handled simultaneously and the risk of container mix-up must be mitigated. The density differential of −0.02 g/cm³ provides an additional orthogonal check via simple gravimetric measurement .

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